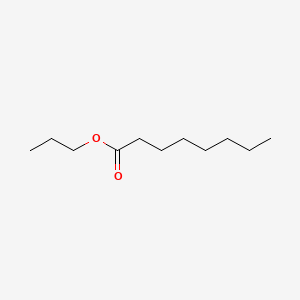

Propyl octanoate

Description

Contextualizing Propyl Octanoate (B1194180) within Ester Chemistry and Biochemistry

Esters are a class of organic compounds characterized by the -COO- functional group, formed typically from the reaction of an alcohol and a carboxylic acid. Propyl octanoate exemplifies this class, being a derivative of a fatty acid. ymdb.cahmdb.ca The synthesis of this compound can occur through an esterification reaction, commonly involving octanoic acid and propanol (B110389) in the presence of an acid catalyst, often requiring heat to remove the water produced. smolecule.com Conversely, it can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding octanoic acid and propanol. smolecule.com

In biochemical contexts, this compound has been identified as a metabolite. nih.govebi.ac.uk It is found in or produced by various biological systems, including the yeast Saccharomyces cerevisiae. nih.govymdb.cahmdb.ca It has also been reported in plants such as Glehnia littoralis and Bothriochloa bladhii. nih.gov this compound is a volatile propyl ester detected in wine, where it is produced during fermentation processes by yeast. smolecule.comhmdb.ca Propyl esters, while less common than ethyl esters, are formed by the reaction of propanol with a fatty acid. hmdb.ca

The physical properties of this compound are crucial for understanding its behavior and applications in research. It is typically a colorless clear liquid and is practically insoluble in water. hmdb.cathegoodscentscompany.com

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₁H₂₂O₂ | - | nih.govsmolecule.com |

| Molecular Weight | 186.29 | g/mol | smolecule.comchemeo.com |

| CAS Number | 624-13-5 | - | smolecule.comymdb.ca |

| Appearance | Colorless clear liquid | - | thegoodscentscompany.com |

| Specific Gravity | 0.86100 to 0.86700 @ 25.00 °C | - | thegoodscentscompany.com |

| Refractive Index | 1.41800 to 1.42400 @ 20.00 °C | - | thegoodscentscompany.com |

| Boiling Point | 225.00 to 226.00 °C @ 760.00 mm Hg | °C | thegoodscentscompany.com |

| Melting Point | -46.2 | °C | ymdb.ca |

| Vapor Pressure | 0.090000 | mm Hg @ 25.00 °C (est) | thegoodscentscompany.com |

| Solubility in Water | Practically insoluble | - | hmdb.ca |

Overview of this compound's Significance in Scientific Inquiry

This compound holds significance in scientific inquiry due to its occurrence in biological systems and its distinct chemical characteristics. Research into this compound contributes to a deeper understanding of ester chemistry, particularly the formation and metabolism of fatty acid esters. Its presence as a volatile compound in fermented products like wine also makes it relevant in studies concerning microbial metabolism and flavor development. smolecule.comhmdb.ca

Studies have explored its potential as a biomarker. This compound has been identified as a potential biomarker for the consumption of specific foods, including coconut oil, apricots, and ceriman fruit (Monstera deliciosa), as it is present in these foods and can be detected in biological samples. smolecule.comhmdb.ca

Beyond its role as a metabolite and potential biomarker, this compound is investigated in various research areas:

Food Science Research : Its pleasant aroma and presence in diverse food products have led to studies exploring its role in flavoring and aroma development, as well as its interactions with other flavor compounds. smolecule.com

Microbial Studies : Research has investigated the interactions of this compound with specific microbial strains, suggesting its potential in understanding microbial behavior or even possessing antimicrobial properties. smolecule.com

Material Science : Preliminary research explores the potential use of this compound in the development of bio-based materials, leveraging its unique chemical properties. smolecule.com

Metabolic Pathways : this compound can influence metabolic pathways related to fatty acids. Studies have also explored its interactions with various enzymes during fermentation processes, which may contribute to the production of other compounds. smolecule.com

Its relatively straightforward structure as an ester makes it a valuable model compound for studying esterification, hydrolysis, and transesterification reactions in chemical and biochemical research. smolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

propyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHBLVYDNJDWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060782 | |

| Record name | Propyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-13-5 | |

| Record name | Propyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, propyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU5LA9XGW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for Propyl Octanoate Synthesis and Biosynthesis

Chemo-Enzymatic and Chemical Synthesis Strategies

Chemical synthesis of propyl octanoate (B1194180) primarily relies on esterification reactions, which can be optimized through the selection of appropriate catalyst systems and reaction conditions.

The most common chemical method for synthesizing propyl octanoate involves the direct esterification of octanoic acid (caprylic acid) with 1-propanol (B7761284). This reaction typically requires the presence of an acid catalyst and heat to facilitate the removal of water, a byproduct of the condensation reaction. The general reaction can be represented as: C₈H₁₆O₂ (Octanoic Acid) + C₃H₈O (1-Propanol) → C₁₁H₂₂O₂ (this compound) + H₂O (Water) smolecule.com

Acid catalysts, such as sulfuric acid, are commonly employed in the chemical synthesis of this compound via esterification. smolecule.comscribd.com The function of concentrated sulfuric acid in these reactions is to act as a catalyst. scribd.com Beyond traditional homogeneous acid catalysts, heterogeneous acid catalysts, including silica-based propyl-sulfonic materials, have been investigated for interesterification reactions that can lead to the formation of esters. researchgate.netmdpi.com The catalytic performance of such systems is influenced by factors like acid capacity and porous structure of the catalyst. mdpi.com

Optimization of chemical synthesis typically involves controlling parameters such as temperature, molar ratios of reactants, and reaction time to maximize yield and purity. For instance, studies on the synthesis of other esters have shown that optimal conditions can involve specific temperatures and catalyst concentrations. researchgate.net

Esterification Reactions for this compound Production

Biocatalytic and Fermentative Production of this compound

Biocatalytic and fermentative approaches offer greener alternatives to chemical synthesis, often operating under milder conditions and leading to fewer by-products. This compound can be produced biologically through fermentation processes involving specific strains of yeast that convert sugars into esters. smolecule.com

Enzymatic synthesis of esters, including this compound, often utilizes lipases due to their ability to catalyze esterification reactions under mild conditions, offering benefits such as energy savings and minimal by-product formation. mdpi.comnih.gov However, challenges exist, especially for short-chain ester synthesis, due to the potential for inhibition or inactivation of lipases by short-chain acids and alcohols. mdpi.com

Acyl coenzyme A: alcohol acyltransferases (AcoAAAT or AATases) are enzymes that catalyze the formation of esters from a higher alcohol and an activated acyl-coenzyme A (acyl-CoA) molecule. nih.govasm.orgasm.org This enzymatic activity is crucial in the intracellular formation of esters. asm.org Research on wine lactic acid bacteria (LAB) such as Oenococcus oeni and Lactobacillus plantarum has demonstrated their ability to synthesize esters, including this compound, through acyl coenzyme A: alcohol acyltransferase activity. nih.govresearchgate.net Strain-dependent variation in AcoAAAT activity has been observed, with this activity generally being greater than reverse esterase activity in these bacteria. nih.govresearchgate.net

Esterases, typically known for their hydrolytic activity, can also catalyze ester synthesis in reverse, particularly under conditions that favor synthesis over hydrolysis, such as low water activity or in organic solvents. researchgate.net In the context of this compound biosynthesis, reverse esterase activity has been identified in Oenococcus oeni AWRI B551, which was shown to esterify 1-propanol to produce this compound. nih.govresearchgate.netresearchgate.net This activity, along with acyl coenzyme A: alcohol acyltransferase activity, contributes to the ester-synthesizing capabilities of wine lactic acid bacteria. nih.govresearchgate.net

Enzymatic Synthesis Pathways and Enzyme Selection

Lipase-Catalyzed Esterification for this compound and Related Esters

Lipases (EC 3.1.1.3) are a class of industrial enzymes that serve as effective biocatalysts for esterification reactions, offering a greener alternative to traditional chemical synthesis mdpi.commdpi.com. In the context of this compound synthesis, lipases facilitate the reaction between octanoic acid and 1-propanol smolecule.commdpi.com. A key advantage of enzymatic synthesis is the minimal formation of by-products, which simplifies purification processes and enhances product quality mdpi.com.

Immobilized lipases are frequently employed to improve enzyme stability, maintain activity, and mitigate substrate inhibition, which can be particularly beneficial for industrial applications nih.gov. Studies have demonstrated the efficacy of various lipases in synthesizing octanoate esters. For instance, lipase (B570770) Eversa® Transform 2.0, in both its soluble and immobilized forms, has been successfully utilized for the direct esterification of octanoic acid with 1-propanol in solvent-free systems, achieving high conversion rates mdpi.com. Other lipases, such as Lipozyme® RM IM and Palatase® 20000 L (derived from Rhizomucor miehei), have been screened for their activity in synthesizing related octanoate esters like phenethyl octanoate lmaleidykla.lt.

The efficiency of lipase-catalyzed reactions is influenced by several parameters, including the specific lipase chosen, the reaction solvent (or lack thereof in solvent-free systems), reaction time, temperature, water activity, and the nature of the acyl donors nih.gov.

Table 1: Examples of Lipase Applications in Octanoate Ester Synthesis

| Lipase Type / Source | Substrates | Product(s) | Key Conditions / Findings | Reference |

| Lipase Eversa® Transform 2.0 (soluble & immobilized) | Octanoic acid, 1-Propanol | This compound | High conversion percentages in solvent-free systems | mdpi.com |

| Lipozyme® RM IM (Rhizomucor miehei) | Octanoic acid, 2-Phenylethanol (or Glyceryl trioctanoate, Coconut oil) | Phenethyl octanoate | Optimal conditions: 30 °C, 120 min, 7% enzyme concentration; 80% conversion in hexane | lmaleidykla.lt |

| Candida antarctica lipase B (Lipozyme® 435) | Propyl gallate, Trioctanoate | 1,2-dioctanoylgalloylglycerol | Regioselective transesterification in solvent-free system | nih.gov |

Microbial Fermentation Processes for this compound Generation

Microbial fermentation represents a biological pathway for the generation of this compound. This process leverages the metabolic capabilities of microorganisms to convert readily available substrates, such as sugars, into desired esters smolecule.com. This compound is a common volatile compound found in various fermented products, particularly alcoholic beverages like wine, where it contributes to the aroma profile smolecule.com.

Lactic Acid Bacteria (LAB) Contributions to this compound Profiles in Fermented Products

Lactic Acid Bacteria (LAB) are integral to the fermentation of many food products and contribute significantly to their flavor profiles through the production of various metabolites, including esters plos.orgoup.com. Research has shown that certain LAB strains possess ester-synthesizing capabilities. Notably, Oenococcus oeni and Lactobacillus plantarum have been investigated for their role in ester formation nih.gov. Specifically, Oenococcus oeni AWRI B551 has demonstrated the ability to esterify 1-propanol with octanoic acid, leading to the production of this compound via reverse esterase activity nih.gov. The presence and concentration of this compound can vary in fermented products depending on the specific LAB strains involved.

Table 2: this compound Levels in Fermented Products Influenced by LAB

| Product / Condition | This compound Level (µg/g) | LAB Strain / Influence | Reference |

| Provola Dei Nebrodi PDO Cheese (with adjunct culture) | 0.46 ± 0.011 | Adjunct non-starter LAB culture | nih.gov |

| Provola Dei Nebrodi PDO Cheese (control) | Not Detected | No adjunct culture | nih.gov |

| Wine | Produced | Oenococcus oeni AWRI B551 (via reverse esterase activity) | nih.gov |

Microbial Metabolic Engineering for Enhanced this compound Yields

Microbial metabolic engineering is a powerful strategy employed to optimize microbial strains for increased production of target compounds by manipulating their inherent metabolic pathways nih.govnih.gov. While specific examples directly enhancing this compound yields through metabolic engineering are an area of ongoing research, significant advancements have been made in improving the production of its precursor, octanoic acid.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly applied in the synthesis of chemical compounds, including this compound, to minimize environmental impact and promote sustainability. A core tenet of green chemistry is the reduction or elimination of hazardous substances in the design and production of chemical products researchgate.net.

Biocatalysis, particularly the use of immobilized lipases, is a prime example of a green chemistry approach in ester production mdpi.commdpi.com. Enzymatic synthesis offers several environmental advantages over conventional chemical methods, including mild reaction conditions (e.g., atmospheric pressure, moderate pH, and temperature), which reduce energy consumption and the need for harsh reagents mdpi.comnih.gov. Furthermore, enzymatic reactions typically result in fewer by-products, simplifying downstream purification processes and reducing waste generation mdpi.com. The adoption of solvent-free systems in lipase-catalyzed reactions is another significant green chemistry advancement, eliminating the need for potentially toxic or environmentally harmful organic solvents mdpi.comlmaleidykla.lt. Beyond synthesis, the utilization of sustainable feedstocks and by-products from biorefineries aligns with green chemistry principles, contributing to a more circular and environmentally responsible production cycle mdpi.comfrontiersin.org.

Propyl Octanoate in Biological Systems: Metabolism and Biological Significance

Interaction Studies of Propyl Octanoate with Biological Components

This compound and its structural analogs engage in a variety of interactions within biological matrices, influencing cellular processes and microbial dynamics.

Influence on Cellular Metabolic Pathways

This compound is classified as a fatty acid ester and functions as a metabolite within biological systems, with its presence noted within the membrane cellular substructure. atamanchemicals.comuni.lu Investigations have explored its involvement in metabolic processes, particularly within yeast and other microorganisms. nih.gov Notably, Saccharomyces cerevisiae has been identified as an organism that can produce or contain this compound as a metabolite. thegoodscentscompany.com

Studies focusing on octanoate, the parent fatty acid of this compound, provide insights into its metabolic influence. Octanoate is efficiently incorporated into triglycerides by isolated rat adipocytes through direct esterification, circumventing prior beta-oxidation to acetyl-CoA. wikipedia.org At lower concentrations (below 0.5 mM), octanoate has been observed to stimulate the conversion of glucose into carbon dioxide, triglycerides, and esterified fatty acids. wikipedia.org Conversely, at higher, millimolar concentrations, octanoate can significantly depress fatty acid synthesis from glucose. wikipedia.org Furthermore, while octanoate did not impact the esterification of palmitate, the presence of palmitate strongly inhibited the ability of rat adipocytes to esterify octanoate. wikipedia.org

Interactions with Microbial Strains and Potential Antimicrobial Activity

This compound engages in interactions with various microbial strains, leading to investigations into its potential to elucidate microbial behavior and its possible antimicrobial properties. nih.gov This compound can be produced through biological fermentation processes, where specific yeast strains convert sugars into esters. nih.gov For instance, Oenococcus oeni has been demonstrated to produce substantial quantities of this compound, alongside ethyl hexanoate (B1226103) and ethyl octanoate, during growth in ethanolic test media. This bacterium also esterifies 1-propanol (B7761284) to yield this compound. fishersci.cathegoodscentscompany.com The concentrations of these esters are influenced by the specific species and strain of lactic acid bacteria (LAB) involved. fishersci.ca Intracellular esterases from O. oeni and Lactobacillus hilgardii have been characterized for their stability and activity under conditions relevant to wine production. fishersci.ca Additionally, Lactobacillus plantarum strains are recognized for their esterase enzyme activity, which can modulate the volatile profiles of wines. fishersci.cathegoodscentscompany.com

Effects of Related Esters on Lipid Metabolism and Membrane Dynamics

Esters structurally related to this compound, including ethyl hexanoate, butyl octanoate, and methyl caprylate, demonstrate varied effects within biological systems. nih.gov Octanoic acid, the fatty acid component of this compound, plays an active role in lipid metabolism, being readily incorporated into triglycerides by adipocytes. wikipedia.org Dietary supplementation with octanoate has shown beneficial effects on hepatic lipid metabolism. In studies involving large yellow croaker fed a high soybean oil diet, octanoate supplementation effectively reduced hepatic crude lipid, triglyceride (TG), total cholesterol (TC), and non-esterified free fatty acid content, thereby mitigating lipid accumulation. alfa-chemistry.com This suggests that octanoate, and by extension its esters, can modulate lipid homeostasis.

Beyond direct metabolic involvement, xenobiotic carboxylic acids (XCAs), which share structural similarities with the hydrolysis products of esters, can form Coenzyme A (CoA) conjugates. These reactions are catalyzed by acyl-CoA synthetases (ACSs), and the resulting xenobiotic-CoAs have the potential to interfere with endogenous lipid metabolism. nih.gov Regarding membrane dynamics, investigations into related esters such as 2,3-Bis(hexanoyloxy)propyl octadecanoate reveal their capacity to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. ereztech.com The hydrolysis of such esters by esterases releases fatty acids, which can further influence biological processes. ereztech.com Generally, alterations in the lipid composition of biological membranes are known to significantly impact membrane function and the activity of associated enzymes and transporters, with membrane fluidity being a critical determinant. fishersci.ca this compound itself, as a fatty acid ester, is found within the membrane cellular substructure. uni.lu

Systemic Responses to Exogenous Factors Influencing Related Esters (e.g., Molybdate (B1676688) Exposure and 2,3-Dihydroxythis compound)

Systemic responses to exogenous factors can significantly impact the levels of certain esters within biological systems. A prominent example involves molybdate exposure and its influence on 2,3-dihydroxythis compound (also known as monocaprylin (B12243) or glyceryl caprylate). Studies conducted on mice exposed to sodium molybdate at doses relevant to human exposure (0.01 and 1 mg/kg/day) demonstrated significant changes in blood serum metabolites. lipidmaps.orgcenmed.comthegoodscentscompany.comthegoodscentscompany.comymdb.ca

Specifically, levels of 2,3-dihydroxythis compound were observed to increase in a dose-dependent manner following molybdate exposure. cenmed.com This increase exhibited a positive dose-effect correlation with molybdate concentrations (r = 0.636, p < 0.05). cenmed.com The research indicates that molybdate exposure disrupts amino acid and lipid metabolism, a process that may be partially mediated by molybdate-altered cadmium levels. lipidmaps.orgcenmed.comthegoodscentscompany.comthegoodscentscompany.comymdb.ca A positive correlation between cadmium and 2,3-dihydroxythis compound was also identified in mice. lipidmaps.orgcenmed.comthegoodscentscompany.comymdb.ca Furthermore, it has been hypothesized that the upregulation of 2,3-dihydroxythis compound due to molybdate exposure might contribute to the promotion of allergies in mice. ymdb.ca

Table 1: Influence of Molybdate Exposure on Serum 2,3-Dihydroxythis compound Levels in Mice

| Metabolite | Effect of Molybdate Exposure (0.01 & 1 mg/kg/day) | Correlation with Molybdate Dose (r value) | p-value |

| 2,3-Dihydroxythis compound | Increased levels | 0.636 | < 0.05 |

| 5-aminolevulinic acid | Increased levels | 0.691 | < 0.05 |

| Glycolic acid | Increased levels | 0.882 | < 0.05 |

| L-acetylcarnitine | Increased levels | 0.682 | < 0.05 |

Data adapted from: cenmed.com

Advanced Research Applications of Propyl Octanoate in Flavor and Aroma Chemistry

Elucidation of Propyl Octanoate's Contribution to Aroma Profiles

The impact of propyl octanoate (B1194180) on aroma is a result of its interaction with olfactory receptors and its interplay with other volatile compounds.

Olfactory receptors (ORs) are G protein-coupled receptors (GPCRs) located in the nasal epithelium, responsible for detecting odorant molecules nih.govsemanticscholar.org. The perception of this compound's pleasant coconut and fruity aroma is attributed to its interaction with these receptors smolecule.comhmdb.cathegoodscentscompany.com. The binding of odorant molecules to ORs triggers electrical signals that are transmitted to the olfactory bulb and then to other brain regions for processing, leading to the perception of smell nih.gov.

While the precise, detailed mechanisms of this compound's interaction with specific human olfactory receptors are still areas of ongoing research, the general understanding is that the unique chemical structure of esters like this compound allows them to bind to and activate particular ORs, contributing to their characteristic fruity and sweet notes smolecule.comnih.gov. The diversity in odor recognition is linked to the highly variable transmembrane domains of these receptors, and a single odorant molecule can bind to multiple ORs with varying affinities, contributing to the complexity of perceived aroma semanticscholar.org.

Olfactory Receptor Interactions and Sensory Perception Mechanisms

This compound in Fermented Food and Beverage Flavor Development

This compound is a volatile compound often produced during fermentation by yeast and other microorganisms, contributing significantly to the flavor development of various fermented foods and beverages smolecule.comhmdb.ca.

The formation of esters, including this compound, in wine depends on factors such as the yeast strain used, fermentation temperature, and the concentrations of precursor alcohols and fatty acids mdpi.comnih.govajevonline.org. For example, Oenococcus oeni, a lactic acid bacterium involved in malolactic fermentation, has been shown to esterify 1-propanol (B7761284) to produce this compound mdpi.comnih.gov. Different yeast strains can significantly influence the production profiles of various esters, impacting the final sensory characteristics of the wine nih.govmdpi.com.

Table 1: Influence of Yeast Strains on Ester Production in Blueberry Wine Fermentation (Illustrative Data) mdpi.com

| Yeast Strain Combination | Characteristic Ester Compounds | Fold Increase in Ester Content (vs. S. cerevisiae pure fermentation) |

| Candida glabrata + Saccharomyces cerevisiae (CS5) | This compound, Ethyl decanoate | 3.29 mdpi.com |

| Pichia anomala + Saccharomyces cerevisiae (PS5) | This compound, Ethyl decanoate | 4.75 mdpi.com |

Note: Data extracted from a study on blueberry wine co-fermentation, illustrating that specific yeast combinations can lead to a significant increase in this compound and other esters.

This compound has been identified as a volatile compound in various fermented fruit products. In the context of durian, a fruit known for its unique and complex flavor, this compound (also referred to as propyl caprylate) is present and contributes to its aroma profile upm.edu.myresearchgate.netnih.gov. Studies on durian fermentation, such as the production of tempoyak (fermented durian), indicate that the volatile flavor compounds change substantially during the process upm.edu.myresearchgate.net. While sulfur-containing volatiles often dominate the aroma of fermented durian, esters like this compound contribute to the non-sulfur, fruity notes upm.edu.myresearchgate.net. Propyl 2-methyl butyrate (B1204436), a related ester, has been identified as a characteristic ester in certain durian cultivars and is associated with wine, apple, and pineapple aromas mdpi.com.

Table 2: this compound Concentration in Fresh vs. Fermented Durian (Illustrative Data) upm.edu.mynih.gov

| Compound Name | Fresh Durian (Relative Peak Area) | Fermented Durian (Relative Peak Area) |

| This compound | 0.42 upm.edu.my | 0.82 upm.edu.my |

Note: Data indicates an increase in this compound during spontaneous fermentation of durian.

Research on cider aroma development highlights the importance of yeast strain selection and fermentation conditions in shaping the final volatile profile mdpi.comnih.gov. Different yeast strains can lead to significant variations in the types and quantities of volatile organic compounds (VOCs) produced, thereby influencing the sensory qualities of the cider mdpi.com. Esters, such as ethyl acetate (B1210297), ethyl octanoate, and ethyl decanoate, are often dominant components in ciders fermented by Saccharomyces yeasts, contributing to a fruitier smell researchgate.net.

Table 3: Volatile Compounds in Optimized Huaniu Apple Cider (Partial List) nih.gov

| Compound Class | Example Compounds |

| Esters | This compound, Ethyl acetate, Ethyl octanoate, Ethyl capricate nih.gov |

| Alcohols | 3-Methyl-1-butanol, Phenethylethanol, 2-Methyl-1-propanol nih.gov |

| Acids | Acetic acid, Caproic acid, Caprylic acid nih.gov |

Note: This table provides examples of compound classes and specific compounds identified in cider, with this compound being an identified ester.

Role in Fruit Fermentation Processes (e.g., Durian Flavor)

Mechanisms of Aroma Delivery and Release Kinetics of this compound and Related Esters

The perception of flavor is intricately linked to the delivery and release kinetics of volatile aroma compounds from a food matrix to the olfactory receptors. This complex process is governed by a combination of thermodynamic and kinetic factors, which dictate the concentration and rate at which aroma molecules become available in the headspace during consumption. This compound, a key ester contributing to fruity and coconut notes, and other related esters are extensively studied to understand these mechanisms for optimized flavor delivery in various applications smolecule.comthegoodscentscompany.com.

Factors Influencing Aroma Release

The release of aroma compounds, including this compound and other esters, is influenced by their intrinsic physicochemical properties and interactions with the food matrix.

Physicochemical Properties of Esters: Aroma compounds are generally low-molecular-weight organic molecules with sufficient vapor pressures to exist in a gaseous state pan.olsztyn.plupm.edu.my. Key properties include molecular weight, polarity, hydrophobicity (often quantified by Log P), and vapor pressure pan.olsztyn.plupm.edu.mynottingham.ac.uk.

Volatility and Hydrophobicity: Compounds with higher vapor pressures and lower hydrophobicity tend to be released more readily from aqueous systems nottingham.ac.uk. Conversely, higher molecular weight and longer linear chain length molecules are typically retained more effectively within carbohydrate matrices upm.edu.my. For instance, ethyl octanoate has been identified as a key aroma substance in various alcoholic beverages, contributing to fruity notes mdpi.comtandfonline.comtandfonline.com.

Food Matrix Composition: The complex composition and structure of food matrices significantly impact aroma release. Food systems are often multiphasic, comprising liquid, solid, and gaseous phases, and their constituents (lipids, proteins, carbohydrates) can interact with aroma compounds pan.olsztyn.plupm.edu.my.

Carbohydrates: Polysaccharides, commonly used as thickeners and stabilizers, can reduce aroma release by increasing viscosity or through molecular interactions that lower vapor pressure or influence mass transfer rates upm.edu.mynottingham.ac.uk.

Lipids: Fats can enhance the retention of flavor compounds, particularly fat-soluble volatiles, by reducing water loss via steam distillation and lowering the vapor pressure of these compounds perfumerflavorist.com.

Environmental Conditions and Non-Volatile Components: Temperature, pH, and the presence of non-volatile components like sugars and organic acids also play crucial roles pan.olsztyn.plnih.gov.

Sugars: An increase in the concentration of certain sugars, such as fructose, has been shown to significantly increase the release of esters like ethyl butyrate and ethyl acetate into the gas phase above aqueous solutions nottingham.ac.uk.

Organic Acids: Organic acids, such as citric acid, L-(-)-malic acid, and L-lactic acid, can regulate the release of esters. Research indicates that low concentrations of organic acids can lead to higher odor detection thresholds for many odorants, implying a reduced release or availability for perception. The interaction primarily involves hydrogen bonds, with the number of carboxyl groups in the acid and the spatial conformation of the ester influencing the interaction strength nih.gov.

Mechanisms of Aroma Delivery and Release

Aroma delivery involves two primary controlling parameters: the volatility of the odorants within the product (thermodynamic factor) and the resistance to mass transfer from the product to the air (kinetic factor) pan.olsztyn.plresearchgate.net.

Equilibrium Partitioning: This thermodynamic factor describes the distribution of volatile compounds between the food matrix and the gas phase (headspace) at equilibrium pan.olsztyn.plupm.edu.mywur.nl. The air-product partition coefficient (K) is a critical measure, with a higher K indicating greater volatility and thus more aroma in the headspace.

Mass Transfer Kinetics: This kinetic factor describes the rate at which aroma compounds move from the food matrix into the gas phase. It is influenced by diffusion rates within the matrix and across interfaces pan.olsztyn.plresearchgate.netfrontiersin.org. During consumption, mechanical actions like mastication and the presence of saliva further influence the dynamic release of volatiles researchgate.netnih.gov.

Detailed Research Findings and Data

Studies on various esters, including this compound, demonstrate the interplay of these factors. For example, in model dairy custards, the texture of the food matrix significantly affects the kinetic release of aroma compounds. Custards with lower texture levels (less viscous) exhibit higher kinetic release rates for aroma compounds like isoamyl acetate, ethyl hexanoate (B1226103), and allyl hexanoate researchgate.net. This is attributed to reduced resistance to mass transfer from the product to the air phase.

Table 1: Gas/Matrix Partition Coefficients (Kg/m x 10-3) of Selected Aroma Compounds researchgate.net

| Aroma Compound | Water (Kg/m x 10-3) | Custard T1 (Kg/m x 10-3) | Custard T2 (Kg/m x 10-3) |

| Isoamyl acetate | 13.2 ± 1.5 | 9.5 ± 1.1 | 10.1 ± 1.1 |

| Ethyl hexanoate | 30.5 ± 3.6 | 19.8 ± 2.2 | 21.4 ± 2.1 |

| Allyl hexanoate | 40.2 ± 5.1 | 20.9 ± 2.3 | 22.3 ± 2.5 |

| Octan-2-one | 13.0 ± 1.1 | 10.1 ± 0.8 | 8.9 ± 0.8 |

Note: Custard T1 and T2 represent two different texture levels, with T1 likely being less viscous than T2 based on the kinetic release findings.

The impact of non-volatile components is further highlighted by studies on organic acids. For instance, research investigating the effects of citric acid (CA), L-(-)-malic acid (MA), and L-lactic acid (LA) on the release of fruity esters demonstrated that both the concentration and type of organic acids influenced ester release. Low concentrations (1 g/L) of organic acids generally resulted in higher odor detection thresholds for most odorants, suggesting a reduction in their perceived intensity nih.gov. This effect is attributed to intermolecular interactions, primarily hydrogen bonding, between the esters and the organic acids, potentially forming ternary ring structures that alter the esters' volatility and release behavior nih.gov.

Controlled Release Strategies

To manage and optimize the delivery of aroma compounds like this compound, advanced research focuses on controlled release technologies. Encapsulation is a prominent method that converts liquid flavors into stable, dispensable forms, protecting them from degradation and enabling controlled release researchgate.netnih.gov. Various techniques are employed:

Spray Drying: A widely used method, though its effectiveness can vary with the ester's volatility perfumerflavorist.comresearchgate.net.

Melt Extrusion, Melt Injection, Spray Chilling, and Lipid Coating: These methods involve using lipid-based wall materials and can be effective for heat-sensitive compounds, offering good storage stability and heat-induced release researchgate.netnih.gov.

Liposome Formation and Absorption/Adsorption: Other techniques used to encapsulate and control flavor release researchgate.net.

Oleogels: Recent research indicates that oleogels, formed using biological waxes or monoglycerides, can effectively control and slow the release of flavor substances, particularly for volatiles with high saturated vapor pressures and low hydrophobic constants. This is due to the rigid crystal network formed, which traps volatiles and acts as a physical barrier mdpi.com.

This compound, with its distinct coconut and fruity aroma, is considered for controlled release applications, sometimes in lipid nanoparticles, to achieve delayed delivery and enhanced water solubility for fragrance applications thegoodscentscompany.comgoogle.com. The effectiveness of these controlled release systems depends on the interaction between the aroma compound's properties and the encapsulating matrix nih.gov.

Analytical Methodologies for Propyl Octanoate Research

Chromatographic Techniques for Propyl Octanoate (B1194180) Quantification and Profiling

Chromatographic methods are fundamental for separating propyl octanoate from intricate mixtures, allowing for its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds in diverse and complex matrices alwsci.com. This hybrid technique effectively couples the high-resolution separation capabilities of gas chromatography with the sensitive and precise identification power of mass spectrometry alwsci.comnews-medical.net.

In the context of this compound, GC-MS is extensively applied in food and fragrance analysis, where esters are recognized for their significant contribution to aromatic profiles news-medical.netmdpi.comnih.gov. This compound, as a volatile ester, has been successfully detected and profiled in various complex samples, including commercial beverages and whiskies mdpi.comtwistaroma.frdoaj.org. For instance, studies on commercial non-alcoholic beverages have utilized static Headspace-GC/MS to identify volatile organic compounds (VOCs), revealing that medium-chain esters often dominate the volatile profile, contributing significantly to fragrance and taste mdpi.com. The technique provides enhanced sample identification, higher sensitivity, and faster results, making it invaluable for assessing the volatile composition of such products alwsci.comnews-medical.net.

An example of GC-MS application for this compound is its detection as a characteristic volatile compound in certain whisky samples following Stir Bar Sorptive Extraction (SBSE) twistaroma.fr. Similarly, in studies analyzing the flavor of strong aroma Baijiu Daqu, this compound was identified using HS-SPME-GC-MS technology doaj.org.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC) represents an advanced evolution of gas chromatography, offering significantly enhanced separation power for highly complex volatile mixtures compared to conventional one-dimensional GC-MS metabolomicscentre.camdpi.com. This technique combines two different separation dimensions, leading to an unprecedented level of resolution and detection capabilities metabolomicscentre.ca.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices

Spectroscopic and Spectrometric Characterization of this compound and its Biological Context

Beyond separation, spectroscopic and spectrometric methods are crucial for confirming the identity of this compound and understanding its role in biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique widely recognized as the "gold standard" for the structural elucidation of novel compounds and the characterization of complex mixtures metabolomicscentre.ca. In metabolomics, NMR is extensively used for the comprehensive analysis of small molecular weight metabolites in various biological fluids and natural extracts metabolomicscentre.canih.gov.

For this compound, NMR spectroscopy provides detailed structural information. Both 1H and 13C NMR spectra exhibit characteristic chemical shifts that are vital for confirming its molecular structure nih.govresearchgate.net. For instance, PubChem provides experimental 1H and 13C NMR spectral data for this compound, detailing the chemical shifts and intensities that correspond to its specific atomic environment nih.gov.

NMR-based metabolomics can also be applied to metabolic studies, allowing for the detection and characterization of compounds that might be challenging for other techniques like LC-MS, such as sugars, organic acids, alcohols, and polyols metabolomicscentre.ca. While some sample preparation methods for NMR, like freeze-drying, can lead to the loss of volatile compounds, direct analysis of samples (e.g., wine after filtration) is often employed to mitigate this . NMR's quantitative nature and lack of need for chemical derivatization make it a robust tool for studying the metabolic dynamics in response to various conditions or exposures metabolomicscentre.canih.gov.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), often referred to broadly as LC-MS, is a highly sensitive and robust analytical technique widely employed in metabolomics research for the identification and quantification of small molecular weight metabolites in biological samples researchgate.netbiorxiv.orgbiorxiv.orgnih.govnih.govmdpi.comsigmaaldrich.comnih.gov. While GC-MS is typically favored for highly volatile compounds, UPLC-MS is crucial for analyzing a broader spectrum of metabolites, including those that are less volatile, polar, or non-volatile, such as lipids and their derivatives metabolomicscentre.canih.govmdpi.com.

Although this compound itself is a volatile ester typically analyzed by GC-MS, UPLC-MS plays a significant role in understanding its biological context by analyzing related lipid metabolites. For example, a metabolomics study investigating the effects of molybdate (B1676688) exposure in mice utilized UPLC-MS to reveal significant changes in serum metabolites, including 2,3-dihydroxythis compound researchgate.net. This highlights UPLC-MS's capability to detect and quantify octanoate-derived compounds within complex biological matrices, providing insights into lipid metabolism and potential metabolic disorders researchgate.net.

Challenges in LC-MS analysis of certain lipids, such as cholesterol and its fatty acid esters, due to their hydrophobicity and poor ionization, are being addressed with the development of new, sensitive, and high-throughput LC-MS methods biorxiv.orgbiorxiv.orgnih.gov. These advancements are expanding the scope of UPLC-MS in lipidomics, which can indirectly contribute to understanding the broader metabolic pathways involving esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Studies

Sample Preparation and Extraction Techniques for this compound Analysis (e.g., Solvent-Assisted Flavor Evaporation, Headspace Solid-Phase Microextraction)perfumerflavorist.comtcichemicals.com

Effective sample preparation and extraction are critical initial steps for the accurate analysis of volatile compounds like this compound from complex matrices, as they directly influence the sensitivity and reproducibility of subsequent analytical measurements twistaroma.fr.

Headspace Solid-Phase Microextraction (HS-SPME) is one of the most frequently applied and effective sampling techniques for extracting volatile organic compounds (VOCs) from a wide range of samples, including food, beverages, and biological matrices scioninstruments.commdpi.comnih.govdoaj.orgmetabolomicscentre.camdpi.comfmach.itsemanticscholar.orgresearchgate.netresearchgate.netchromatographyonline.comtandfonline.comnih.govnih.gov. This technique is particularly advantageous because it is solvent-free and minimizes matrix interference scioninstruments.com. The process involves placing the sample in a sealed vial, heating it to promote the vaporization of volatile compounds into the headspace, and then adsorbing these compounds onto a specialized fiber coated with a sorbent material (e.g., DVB/CAR/PDMS) scioninstruments.comsemanticscholar.orgtandfonline.com. Parameters such as extraction time, temperature, and the addition of salt (e.g., sodium chloride or ammonium (B1175870) sulfate) are optimized to enhance the transfer and concentration of target analytes, including esters like this compound, into the headspace mdpi.commdpi.comsemanticscholar.orgtandfonline.comnih.gov. This compound has been identified using HS-SPME coupled with GC-MS in various studies, including the analysis of brandies and other food products doaj.orgsemanticscholar.org. For quantitative analysis, Multiple Headspace Solid Phase Microextraction (MHS-SPME) can be employed to overcome matrix effects nih.gov.

Solvent-Assisted Flavor Evaporation (SAFE) is another valuable technique for isolating and concentrating volatile flavor compounds, especially from complex food matrices. This method involves steam distillation of the sample under vacuum at low temperatures (typically below 20°C), which helps to prevent thermolysis or oxidation of sensitive compounds during the extraction process researchgate.netresearchgate.net. While not explicitly detailed for this compound in the provided search results, SAFE is a general method for volatile flavor compounds and would be applicable for its extraction from suitable matrices.

Other relevant extraction and preparation techniques include:

Liquid-Liquid Extraction (LLE) : This technique separates analytes based on their differential solubility in two immiscible solvents. The sample is mixed with an organic solvent, and the analytes dissolve into the organic layer, which is then separated, concentrated, and injected into the GC-MS scioninstruments.comnih.gov.

Stir Bar Sorptive Extraction (SBSE) : This technique utilizes a stir bar coated with a sorbent material (e.g., polydimethylsiloxane) to extract volatile compounds from a sample. SBSE has demonstrated high reproducibility and effectiveness for analyzing complex matrices containing numerous volatile compounds, including this compound in whisky samples twistaroma.fr.

Direct Thermal Desorption (TDS) : A rapid method for analyzing solid samples by heating the sample in a desorption tube to release volatiles, which are then transferred to the GC. This method is rapid as it requires minimal sample preparation, but its sensitivity can be limited for samples with high moisture content perfumerflavorist.com.

Derivatization : For compounds that are not sufficiently volatile for direct GC-MS analysis, such as fatty acids (which are precursors to esters like this compound), chemical derivatization (e.g., esterification, methylation) can significantly improve their volatility and stability scioninstruments.comalwsci.commdpi.comaocs.org. This extends the applicability of GC-MS to a broader range of substances.

These varied sample preparation and extraction techniques are crucial for isolating and concentrating this compound from its native matrix, ensuring its accurate and sensitive analysis by chromatographic and spectroscopic methods.

Emerging Roles and Exploratory Research of Propyl Octanoate and Its Derivatives

Propyl Octanoate (B1194180) in the Development of Bio-Based Materials

Preliminary research indicates the potential use of propyl octanoate in the development of bio-based materials, attributed to its unique chemical properties. smolecule.com This area of research is currently in its early stages, necessitating further investigation to fully understand its applications. The broader field of bio-based composites is actively exploring approaches to enhance fire resistance and improve mechanical performance, which are crucial for the widespread practical use of these materials. researchgate.netmdpi.com The development of intrinsically active, bio-based, and potentially biodegradable materials, such as polylactide (PLA)-based polymers functionalized with biobased antioxidants, exemplifies the ongoing efforts in this domain. mdpi.com

Investigations into this compound as a Biochemical Reagent in Life Science Research

This compound serves as a biochemical reagent, suitable for use as a biological material or organic compound in life science-related research. medchemexpress.commolnova.cn Studies have noted its ability to influence metabolic pathways associated with fatty acids. smolecule.com Additionally, research has explored its interactions with various enzymes during fermentation processes, which may contribute to the production of other beneficial compounds, particularly in wine. smolecule.com this compound has also been identified as a metabolite in organisms such as Saccharomyces cerevisiae, Glehnia littoralis, and Bothriochloa bladhii. nih.gov

Exploratory Studies of Related Propyl Esters in Biological Applications

Beyond this compound, related propyl esters have been the subject of exploratory studies, revealing diverse biological applications, particularly in insect behavior and drug delivery.

Propyl Octadecanoate in Insect Oviposition Responses

Propyl octadecanoate, also known as propyl stearate (B1226849) (C21H42O2), is an octadecanoate ester derived from octadecanoic (stearic) acid and propanol (B110389). nih.gov It has been identified as an attractant for insect oviposition in certain mosquito species. Laboratory studies have demonstrated that propyl octadecanoate can elicit concentration-dependent positive oviposition responses from gravid mosquitoes, including Aedes aegypti and Anopheles stephensi. researchgate.netresearchgate.netnih.gov

For instance, in Y-tube olfactometer experiments, 77-80% of gravid Anopheles stephensi females and 64-77% of Aedes aegypti females were caught in chambers releasing plumes of propyl octadecanoate at concentrations of 10-6 g and 10-5 g. researchgate.net When loaded onto effervescent tablets at concentrations of 0.1 mg/L, 1 mg/L, and 10 mg/L, it significantly increased ovipositional responses from gravid mosquitoes compared to controls. researchgate.net The oviposition activity indices (OAI) for Anopheles stephensi females were +0.40, +0.51, and +0.58, and for Aedes aegypti females were +0.05, +0.36, and +0.57 at 0.1, 1, and 10 mg/L of propyl octadecanoate, respectively, indicating a concentration-dependent increase in egg deposition. researchgate.net

The following table summarizes the oviposition activity indices for propyl octadecanoate:

| Mosquito Species | Concentration (mg/L) | Oviposition Activity Index (OAI) |

| Anopheles stephensi | 0.1 | +0.40 |

| Anopheles stephensi | 1 | +0.51 |

| Anopheles stephensi | 10 | +0.58 |

| Aedes aegypti | 0.1 | +0.05 |

| Aedes aegypti | 1 | +0.36 |

| Aedes aegypti | 10 | +0.57 |

Propyl octadecanoate has been proposed as a potential component in ovitraps for monitoring Anopheles stephensi and Aedes aegypti populations in vector surveillance programs. researchgate.net

Structure-Activity Relationships in Related Long-Chain Fatty Acid Esters

The biological functions of fatty acids and their esters are influenced by their chain length, double bond position and geometry, and other structural motifs like methyl branches. rsc.org Studies on long-chain fatty acid esters have revealed significant structure-activity relationships (SAR). For instance, in the context of mosquito oviposition, while propyl octadecanoate acts as an attractant, other C21 fatty acid esters like hexadecyl pentanoate, tetradecyl heptanoate, and tridecyl octanoate have exhibited significant oviposition repellent activity against Aedes aegypti and Aedes albopictus. scielo.brscielo.br

Research on mannopyranoside-based fatty acid esters has shown that the fatty acid chain length significantly affects antifungal activity, with C12 chains being more potent against Aspergillus species. nih.gov Furthermore, the site of acylation also plays a role, as mannopyranoside esters with a C8 chain substituted at the C-6 position demonstrated higher antifungal inhibition. nih.gov These findings underscore the importance of both chain length and acylation site in determining the biological activity of these esters. nih.gov

Potential of Complex Propyl Esters in Drug Delivery Systems

Complex propyl esters, particularly those formed with amino acids, are being investigated for their potential in drug delivery systems. New derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized through conjugation with L-amino acid isopropyl esters. mdpi.com These pharmaceutically active ionic liquids have shown promise in enhancing active substance flux through the skin and improving solubility. mdpi.com For example, salts of ibuprofen (B1674241) obtained by pairing the ibuprofen anion with organic cations, such as propyl esters of amino acids like tyrosine, tryptophan, histidine, or phenylalanine, have been evaluated for their effect on ibuprofen permeability through the skin. rsc.org This research indicates the possibility of developing acrylic-based photoreactive transdermal patches containing biocomponents that can deliver therapeutically appropriate doses of drugs. rsc.org

The transformation of active pharmaceutical ingredients into ionic liquids (API-ILs) has shown significant potential in drug development and delivery, particularly in addressing issues of bioavailability, polymorphism, and stability associated with solid-state pharmaceuticals. mdpi.com Improving solubility in polar and nonpolar solvents, especially in water and biological media, is a critical goal for enhancing the therapeutic utility of active substances. mdpi.com

Computational and Theoretical Investigations of Propyl Octanoate

Quantitative Structure-Property Relationship (QSPR) Studies on Esters Including Propyl Octanoate (B1194180)

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that establish mathematical relationships between the chemical structure of molecules and their physicochemical properties. These models are invaluable for predicting properties of new or untested compounds, thereby reducing the need for extensive experimental work scispace.comlew.roresearchgate.net.

Propyl octanoate has been included in QSPR studies, particularly for predicting normal boiling points (NBPs) of aliphatic esters. One such study utilized a combination of modified Xu (mXu) and atom-type-based AI topological indices as molecular descriptors. The developed multiple linear regression model demonstrated a strong correlation (squared correlation coefficient of 0.994) between these descriptors and the NBPs of aliphatic esters. For this compound, the experimental NBP was reported as 499.58 K, with the model predicting a value of 496.61 K scispace.comlew.ro. This indicates that molecular size is a dominant factor influencing the normal boiling points of these esters, with branching and polarity contributing to a lesser extent scispace.comlew.ro.

QSPR models have also been applied to predict other properties of esters, such as aquatic toxicity. For instance, studies have developed models for predicting the aquatic toxicity (log(1/IGC50)) of aliphatic esters using 3D Weighted Holistic Invariant Molecular (WHIM) descriptors cjsc.ac.cnfarmaciajournal.com. These models, with cross-validated coefficients often exceeding 0.900, demonstrate satisfactory predictive ability and highlight the importance of molecular size descriptors in determining toxicity farmaciajournal.com. Furthermore, QSPR has been employed to model the retention indices of fragrance compounds, including various esters, on different stationary phases, aiding in chromatographic analysis and characterization researchgate.netunlp.edu.ar.

The following table presents an example of QSPR data for this compound's normal boiling point:

| Property | Experimental Value (K) | Predicted Value (K) | Reference |

| Normal Boiling Point (NBP) | 499.58 | 496.61 | scispace.comlew.ro |

Molecular Modeling and Simulation of this compound Interactions with Biological Systems

Molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations and docking studies, are powerful tools for investigating the interactions of small molecules with biological systems at an atomic level. While specific detailed molecular modeling and simulation studies focusing solely on this compound's direct interactions with biological systems are not extensively detailed in the provided search results, the broader application of these techniques to esters and related compounds offers insights into potential areas of investigation.

This compound itself is known to be a metabolite found in various biological contexts, including Saccharomyces cerevisiae and certain plants nih.gov. It is also a volatile compound contributing to the aroma of foods like coconut hmdb.ca. The biological relevance of esters often stems from their role in metabolism, flavor, and potential interactions with enzymes or membranes.

For related ester compounds, molecular modeling has been used to explore interactions with biological membranes. For example, 2,3-bis(hexanoyloxy)propyl octadecanoate, an ester with a propyl backbone, has been investigated for its ability to integrate into lipid membranes, influencing membrane fluidity and permeability smolecule.com. Its hydrolysis by esterases and the subsequent participation of its products in metabolic pathways are also areas of biological research smolecule.com. These types of studies, while not directly on this compound, illustrate the applicability of molecular simulations to understand how esters interact with lipid bilayers and proteins in biological environments. Such simulations can provide insights into binding affinities, conformational changes, and the dynamics of molecular recognition, which are crucial for understanding biological activity and potential applications.

Theoretical Studies on Reaction Mechanisms Involving Propyl and Octanoate Moieties

Theoretical studies play a critical role in elucidating the intricate mechanisms of chemical reactions, providing atomic-level details that are often difficult to obtain experimentally. For this compound, understanding the theoretical mechanisms of its formation (esterification) and degradation (hydrolysis) is fundamental.

This compound is formed through an esterification reaction, specifically the condensation of octanoic acid (a carboxylic acid) with 1-propanol (B7761284) (an alcohol) nih.govhmdb.ca. The Fischer esterification, an acid-catalyzed process, is a common method for synthesizing esters. Theoretical investigations of this mechanism reveal a reversible, multi-step process. Key steps include the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfers, elimination of water, and finally deprotonation to yield the ester byjus.commasterorganicchemistry.com. The reversibility of each step means that the reaction equilibrium can be shifted by controlling conditions, such as removing water to favor ester formation masterorganicchemistry.com.

Conversely, the hydrolysis of esters, which breaks them down into their constituent carboxylic acid and alcohol, has also been a subject of extensive theoretical study. Both acid-catalyzed and neutral hydrolysis mechanisms have been investigated. In acid-catalyzed ester hydrolysis, a tetrahedral intermediate is typically formed, and theoretical calculations often highlight the importance of including solvent molecules (e.g., water) for accurate mechanistic descriptions researchgate.netacs.org. For instance, studies on methyl acetate (B1210297) hydrolysis under acidic conditions suggest a mechanism involving two transition states, with the decomposition of the tetrahedral intermediate being the rate-determining step researchgate.net. Neutral ester hydrolysis mechanisms have also been explored theoretically, with some studies proposing water autoionization pathways followed by protonation of the ester or hydroxide (B78521) ion attack nih.govacs.org. These theoretical insights are crucial for understanding the stability of esters under various conditions and for designing synthetic or degradative processes.

The general mechanism for esterification (and its reverse, hydrolysis) involves several steps, often characterized by the formation and breakdown of a tetrahedral intermediate.

Key Steps in Acid-Catalyzed Esterification/Hydrolysis (Theoretical) byjus.commasterorganicchemistry.com:

Protonation: The carbonyl oxygen of the carboxylic acid (or ester in hydrolysis) is protonated.

Nucleophilic Attack: The alcohol (or water in hydrolysis) attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: Protons are transferred within the intermediate.

Elimination: A leaving group (water in esterification, alcohol in hydrolysis) is eliminated.

Deprotonation: The final ester (or carboxylic acid) is deprotonated.

These theoretical studies provide a detailed understanding of the energy landscape and transition states involved in the chemical transformations of this compound and other esters.

Future Research Directions and Translational Perspectives for Propyl Octanoate

Integration of Multi-Omics Data for Comprehensive Understanding of Propyl Octanoate (B1194180) Metabolism

The metabolism of propyl octanoate, particularly its formation by yeast during fermentation, is a known biological process smolecule.comnih.govymdb.canih.govhmdb.ca. This compound itself is classified as a metabolite nih.govebi.ac.uk. To gain a comprehensive understanding of its metabolic pathways and interactions within biological systems, the integration of multi-omics data presents a promising avenue nih.govmdpi.comdntb.gov.uanih.govmdpi.com. Multi-omics approaches, which combine high-throughput technologies such as genomics, transcriptomics, proteomics, and metabolomics, can offer a holistic view of complex biological processes nih.govmdpi.com.

For instance, genomics and transcriptomics can identify genes and their expression patterns related to the synthesis or degradation of this compound nih.gov. Proteomics can then elucidate the enzymes involved in these metabolic reactions, while metabolomics can provide detailed profiles of this compound and related metabolites, offering insights into its influence on fatty acid metabolic pathways smolecule.comnih.gov. Studies have already demonstrated the utility of multi-omics in understanding lipid metabolism, which is directly relevant to esters like this compound nih.gov. By applying these integrated approaches, researchers can unravel the intricate regulatory networks governing this compound's biosynthesis and breakdown, potentially identifying novel enzymes or pathways that could be targeted for enhanced production or controlled degradation.

Advancements in Sustainable and Scalable Bioproduction of this compound

This compound can be produced through both chemical synthesis and biological fermentation smolecule.com. The biological production, particularly via specific yeast strains, offers a sustainable alternative to traditional chemical methods smolecule.com. Advancements in this area focus on optimizing bioproduction processes to be more sustainable and scalable.

Enzymatic synthesis, often involving lipases, is a key focus for sustainable ester production due to its advantages such as minimal by-product formation and simplified purification steps mdpi.com. Research into optimizing enzyme activity, reaction conditions, and substrate utilization can lead to higher yields and more efficient processes mdpi.commdpi.com. For example, studies on the enzymatic synthesis of similar wax esters have shown high yields, indicating the potential for this compound mdpi.com. Scaling up bioproduction from laboratory to industrial levels requires addressing challenges related to bioreactor design, continuous processing, and downstream purification mdpi.commdpi.com. Future research will likely explore genetic engineering of microbial strains to enhance their capacity for this compound synthesis and improve tolerance to higher product concentrations, paving the way for economically viable and environmentally friendly large-scale production.

Unveiling Novel Biological Functions and Therapeutic Applications of this compound

Beyond its established uses as a flavoring and fragrance agent, this compound has shown preliminary indications of other biological activities smolecule.comhmdb.ca. Its investigation in pharmaceutical formulations is primarily due to its solubility properties smolecule.com. Research suggests that this compound can influence metabolic pathways related to fatty acids smolecule.com.

Furthermore, this compound has been identified as a potential biomarker for the consumption of certain foods, such as coconut oil, apricots, and ceriman fruit (Monstera deliciosa), due to its presence in these foods and detectability in biological samples smolecule.comhmdb.ca. Limited research has also explored its interactions with specific microbial strains, hinting at potential antimicrobial properties, though further research is needed to confirm these findings smolecule.com. The amphiphilic nature of esters, as seen in related compounds like 2-hydroxy-3-(octyloxy)this compound, suggests potential applications in drug delivery systems by enhancing the bioavailability of lipophilic drugs or acting as a surfactant in biomedical formulations smolecule.comsolubilityofthings.comontosight.ai. Future studies could focus on elucidating the precise mechanisms behind these observed biological influences and exploring novel therapeutic applications, potentially in areas like metabolic regulation or as a component in advanced drug delivery platforms.

Development of Advanced Analytical Techniques for In Situ Monitoring of this compound

Accurate and sensitive analytical methods are crucial for the study and application of ester compounds like this compound mdpi.comaocs.orgnih.gov. Traditionally, techniques such as gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), have been employed for the identification and quantification of esters mdpi.comnih.gov.

However, for a deeper understanding of its dynamic behavior in complex biological or industrial systems, the development of advanced analytical techniques for in situ and real-time monitoring of this compound is essential. Challenges in analyzing reactive molecules often necessitate derivatization to stabilize the compound and improve detection sensitivity americanpharmaceuticalreview.com. Future research could focus on developing highly selective and sensitive sensors or spectroscopic methods that allow for non-invasive, continuous monitoring of this compound concentrations in various matrices, including fermentation broths, biological fluids, or environmental samples. This would provide invaluable kinetic data and enable better process control in bioproduction and more precise understanding of its fate in biological systems.

Environmental Impact Assessments and Biodegradation Research for Ester Compounds

Understanding the environmental fate and impact of chemical compounds, including esters, is paramount for sustainable development europa.eusfu.ca. This compound, like many other fatty acid esters, is considered readily biodegradable europa.eu. This characteristic is important for its environmental dissipation.

Research into the biodegradation of ester compounds has shown that factors such as the chain length of the acid and alcohol moieties, branching, and the presence of unsaturated bonds can influence the completeness and rate of anaerobic biodegradation researchgate.net. While some high molecular weight phthalate (B1215562) esters have shown recalcitrance in natural sediments, the general category of long-chain alkyl esters, which includes this compound, is expected to be readily biodegradable europa.eusfu.ca. Due to its low water solubility, this compound is expected to primarily distribute to soil and sediment compartments, where it is readily metabolized by microorganisms europa.eu. Future research should continue to conduct comprehensive environmental impact assessments, including detailed biodegradation studies under various environmental conditions, to confirm the benign environmental footprint of this compound and similar ester compounds. This includes investigating the specific microbial communities involved in its degradation and the metabolic pathways utilized, contributing to a broader understanding of ester compound environmental fate.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of propyl octanoate for accurate identification in experimental settings?

- Methodological Answer: Key properties include refractive index (1.418–1.425 at 20°C), specific gravity (0.862–0.868 at 20°C), and acid value (≤1.0 mg KOH/g). These parameters, standardized by JECFA and FCC, are essential for quality control in synthesis and purification workflows. Gas chromatography (GC) with ≥98% purity thresholds is recommended for validation .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer: Infrared (IR) spectroscopy identifies ester functional groups (C=O stretch at ~1740 cm⁻¹), while nuclear magnetic resonance (NMR) confirms proton environments (e.g., triplet for propyl CH₂ groups). Mass spectrometry (MS) provides molecular ion peaks (m/z 186 for [M]⁺). Cross-referencing with databases like SDBS and NIST ensures accuracy .

Q. How should this compound be stored to maintain stability in laboratory conditions?

- Methodological Answer: Store in airtight containers at room temperature, protected from light and moisture. Monitor acid value periodically to detect hydrolysis, which can alter ester functionality. Safety protocols (e.g., fume hood use) are advised due to its low vapor pressure (0.09 mmHg at 25°C) .

Advanced Research Questions

Q. What catalytic strategies can enhance the enantioselective synthesis of this compound?

- Methodological Answer: Engineered enzymes like cyclohexanone monooxygenase (CHMO) or lipases (e.g., Candida antarctica Lipase B) can improve regioselectivity. Immobilization on mesoporous silica or ionic liquid matrices increases reusability. Kinetic resolution using chiral columns (e.g., β-cyclodextrin) optimizes enantiomeric excess (>95%) .

Q. How do discrepancies in reported catalytic efficiencies for this compound synthesis arise, and how can they be resolved?

- Methodological Answer: Contradictions often stem from variations in substrate ratios, solvent polarity, or catalyst loading. Design a meta-analysis comparing reaction conditions (e.g., solvent-free vs. hexane systems) using ANOVA. Transparent reporting of raw data (e.g., turnover frequency, activation energy) mitigates bias .

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer: High-resolution MS (HRMS) differentiates isomers (e.g., branched vs. linear chains). 2D NMR techniques (COSY, HSQC) map coupling patterns in complex mixtures. Computational modeling (DFT) predicts vibrational frequencies to validate experimental IR data .

Q. How can this compound’s role in flavor chemistry be systematically investigated despite its primary industrial use?

- Methodological Answer: Employ headspace gas chromatography–ion mobility spectrometry (HS-GC-IMS) to trace volatile esters in fermentation matrices. Compare retention indices and drift times with authentic standards. Use OPLS-DA multivariate analysis to identify contribution weights (VIP scores >1) in flavor profiles .

Data Integrity & Reproducibility

Q. What frameworks ensure methodological rigor in this compound studies?

- Methodological Answer: Adopt the PICOT framework to structure hypotheses: P opulation (e.g., esterase enzymes), I ntervention (e.g., solvent optimization), C omparison (e.g., chemical vs. enzymatic synthesis), O utcome (e.g., yield), and T imeframe (e.g., 24-hour reactions). Open-access repositories (e.g., Zenodo) enhance reproducibility .

Q. How should researchers address conflicting data on this compound’s reactivity under acidic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro